Cas no 1568210-85-4 ((1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol
- 1568210-85-4
- EN300-1929349
-
- インチ: 1S/C12H15F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7,10,16H,1-3H3/t10-/m0/s1
- InChIKey: ZREJDBJEOAFTIM-JTQLQIEISA-N
- ほほえんだ: FC([C@H](C1C=CC(=CC=1)C(C)(C)C)O)(F)F
計算された属性
- せいみつぶんしりょう: 232.10749958g/mol
- どういたいしつりょう: 232.10749958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929349-0.05g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1929349-10g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1929349-2.5g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1929349-0.5g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1929349-1g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1929349-10.0g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1929349-0.1g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1929349-5.0g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1929349-1.0g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1929349-0.25g |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol |
1568210-85-4 | 0.25g |
$972.0 | 2023-09-17 |
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
(1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-olに関する追加情報
Recent Advances in the Study of (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol (CAS: 1568210-85-4)
The compound (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol (CAS: 1568210-85-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral fluorinated alcohol is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and metabolic diseases. Recent studies have highlighted its potential as a building block for the construction of more complex pharmacophores, owing to its unique stereochemical and electronic properties.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol as a precursor in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that the introduction of the trifluoroethyl group significantly enhanced the binding affinity of the resulting compounds to GABAA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study also reported improved metabolic stability compared to non-fluorinated analogs, a critical factor in drug development.
In the realm of asymmetric synthesis, a breakthrough was achieved in 2024 with the development of a highly enantioselective catalytic system for the production of (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol. This work, published in Angewandte Chemie, described a novel chiral iridium catalyst capable of achieving >99% enantiomeric excess (ee) with excellent yield. The methodology represents a significant advancement in the scalable production of this valuable intermediate, addressing previous challenges in stereocontrol and purification.
Pharmacokinetic studies conducted in early 2024 have shed light on the in vivo behavior of derivatives containing the (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol moiety. Research published in Drug Metabolism and Disposition revealed that these compounds exhibit favorable blood-brain barrier penetration while maintaining acceptable safety profiles in preclinical models. These findings have spurred interest in further optimization of this chemical scaffold for CNS-targeted drug development.
Emerging applications in materials science have also been reported, with a recent Nature Communications article describing the incorporation of (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol derivatives into liquid crystal formulations. The unique combination of steric bulk from the tert-butyl group and polarity from the trifluoroethanol moiety was found to impart exceptional thermal stability and optical properties to the materials, opening new avenues for advanced display technologies.
Looking forward, the versatility of (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-ol continues to inspire innovation across multiple disciplines. Current research efforts are focused on expanding its utility in fragment-based drug discovery, where its rigid yet functionalizable structure serves as an ideal starting point for the development of targeted therapeutics. With ongoing advances in synthetic methodology and growing understanding of its biological interactions, this compound is poised to remain at the forefront of chemical biology research in the coming years.
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